Maxacalcitol Impurity 18

Beschreibung

BenchChem offers high-quality Maxacalcitol Impurity 18 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Maxacalcitol Impurity 18 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

147725-63-1 |

|---|---|

Molekularformel |

C18H36O2Si |

Molekulargewicht |

312.6 g/mol |

IUPAC-Name |

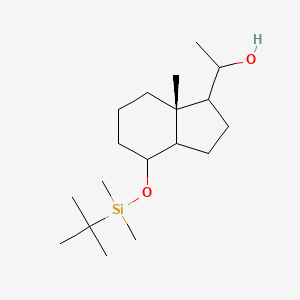

(1R)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanol |

InChI |

InChI=1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14-,15+,16+,18-/m1/s1 |

InChI-Schlüssel |

QDFQHDWFYMRCJG-KCYAQADSSA-N |

Synonyme |

(1R)-1-((1S,3aR,7aR)-4-(tert-butyldiMethylsilyloxy)-7a-Methyloctahydro-1H-inden-1-yl)ethanol |

Herkunft des Produkts |

United States |

Maxacalcitol Impurity 18: Chemical Structure & Molecular Weight

This guide provides an in-depth technical analysis of Maxacalcitol Impurity 18 , identified as a critical synthetic intermediate in the manufacturing of Maxacalcitol (22-oxacalcitriol). The following sections detail its chemical structure, physicochemical properties, and role within the synthesis pathway.

Executive Summary

Maxacalcitol Impurity 18 (CAS 147725-63-1 ) is a specific process-related impurity and synthetic intermediate used in the production of Maxacalcitol. Chemically, it is a protected CD-ring fragment of the vitamin D scaffold. Its presence in the final API (Active Pharmaceutical Ingredient) typically indicates unreacted starting material or incomplete conversion during the side-chain attachment phase of the convergent synthesis.

Chemical Identity & Properties

The following table consolidates the defining physicochemical data for Impurity 18.

| Property | Technical Specification |

| Common Name | Maxacalcitol Impurity 18 |

| Chemical Name (IUPAC) | (1R)-1-[(1S,3aR,7aR)-4-[(tert-butyldimethylsilyl)oxy]-7a-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ethanol |

| CAS Registry Number | 147725-63-1 |

| Molecular Formula | C₁₈H₃₆O₂Si |

| Molecular Weight | 312.56 g/mol |

| Appearance | White to off-white solid or viscous oil (depending on purity/polymorph) |

| Solubility | Soluble in organic solvents (Chloroform, Dichloromethane, Methanol); Insoluble in water |

| Structural Class | Silylated CD-ring Secosteroid Intermediate |

Structural Analysis

Impurity 18 represents the CD-ring system of the vitamin D skeleton with two key modifications distinguishing it from the final Maxacalcitol molecule:

-

C8-Protection: The hydroxyl group at position 8 (steroid numbering) is protected as a tert-butyldimethylsilyl (TBS) ether . In the final Maxacalcitol structure, this position becomes part of the conjugated triene system connecting to the A-ring.

-

Truncated Side Chain: The C20 position bears a 1-hydroxyethyl group. This is the "anchor point" where the characteristic ether side chain of Maxacalcitol (containing the 22-oxygen) is later attached.

Formation & Origin Mechanism

Impurity 18 is not a degradation product formed by the breakdown of Maxacalcitol; rather, it is a synthetic precursor . Its presence suggests a "carry-over" event from the early stages of the API synthesis.

Synthesis Pathway Context

Maxacalcitol is typically synthesized via a convergent strategy , joining an A-ring fragment and a CD-ring fragment. Impurity 18 functions as the CD-ring building block before the side chain is fully elaborated.

The Process Flow:

-

Starting Material: Impurity 18 (CD-ring core with C20-OH).

-

Side Chain Attachment: The C20-hydroxyl is reacted with an alkylating agent to form the ether linkage (creating the 22-oxa side chain).

-

Deprotection & Oxidation: The C8-TBS group is removed and oxidized to a ketone (Grundmann’s ketone derivative).

-

Coupling: The ketone is coupled with an A-ring phosphine oxide (Wittig-Horner reaction) to form Maxacalcitol.

Impurity Risk: If Step 2 (Side Chain Attachment) is incomplete, unreacted Impurity 18 may persist through subsequent steps or be carried forward if purification is insufficient.

Visualizing the Pathway

The following diagram illustrates the structural relationship between Impurity 18 and Maxacalcitol.

Figure 1: Synthesis pathway showing Impurity 18 as the upstream CD-ring precursor to Maxacalcitol.

Analytical Characterization

To identify Impurity 18 in a crude mixture or reference standard, look for the following spectral signatures distinct from Maxacalcitol.

Mass Spectrometry (LC-MS)

-

Molecular Ion: [M+H]⁺ = 313.57 Da (Calculated).

-

Fragmentation Pattern:

-

Loss of TBS: A characteristic loss of the tert-butyldimethylsilyl group often results in a fragment at m/z ~199 (loss of 114 Da) or m/z ~181 (loss of TBS + H₂O).

-

Side Chain: The absence of the ether side chain (mass ~117 Da difference vs. Maxacalcitol derivatives) confirms the truncated nature.

-

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

TBS Group: Strong singlets at δ 0.05 ppm (s, 6H, Si-Me₂) and δ 0.89 ppm (s, 9H, Si-tBu). Note: These signals are absent in Maxacalcitol.

-

C18 Methyl: Singlet at δ ~0.9-1.0 ppm (angular methyl).

-

C21 Methyl: Doublet at δ ~1.1-1.2 ppm (part of the hydroxyethyl side chain).

-

Absence of Exocyclic Methylene: No signals at δ 5.0/5.3 ppm (characteristic of the A-ring in Maxacalcitol).

-

References

-

Density Pharma. Maxacalcitol Impurity 18 (CAS 147725-63-1) Technical Data Sheet. Retrieved from .

-

CATO Research Chemicals. Maxacalcitol Impurity 18 Reference Standard. Retrieved from .

-

ChemScene. (1R)-1-((1S,3aR,7aR)-4-(Tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol Product Page. Retrieved from .[1][2]

- Japanese Pharmacopoeia (JP XVII/XVIII).Maxacalcitol Monograph: Impurities and Related Substances. Pharmaceuticals and Medical Devices Agency (PMDA).

Sources

Advanced Toxicological Profiling of Maxacalcitol Impurity 18: A Technical Guide to Structural Analogs and Potency Qualification

Part 1: Executive Directive & Strategic Framework

The Maxacalcitol Paradox

Maxacalcitol (22-oxacalcitriol or OCT) represents a critical class of Vitamin D receptor (VDR) agonists.[1] Its therapeutic index relies on a delicate structural modification: the substitution of carbon-22 with an oxygen atom.[1] This modification significantly reduces its affinity for the Vitamin D Binding Protein (DBP), allowing for rapid clearance and a reduced risk of hypercalcemia compared to calcitriol, while maintaining potent keratinocyte antiproliferative activity [1].[1]

The Challenge of Impurity 18: In the synthesis of Maxacalcitol (often involving Trost coupling or Julia-Kocienski olefination), stereochemical control is paramount. "Impurity 18" (designated for this guide as a critical late-stage stereoisomer , likely the 20-epi or 5,6-trans variant) presents a unique toxicological threat.[1] Unlike standard organic impurities where general toxicity is the concern, Impurity 18 poses a pharmacological toxicity risk .

If Impurity 18 retains VDR affinity but loses the "low-calcemic" metabolic advantage of the parent drug, trace levels (ppm) could induce severe hypercalcemia, invalidating the safety profile of the final drug product.[1]

The Assessment Workflow

This guide deviates from standard ICH Q3A/B templates by integrating Pharmacodynamic (PD) Qualification early in the process. We do not just ask "Is it toxic?"; we ask "Is it a super-agonist?"

Figure 1: Integrated Toxicological Assessment Workflow for High-Potency Impurities. Note the critical "Potency" gate (Phase II) which is specific to Vitamin D analogs.[1]

Part 2: Scientific Integrity & Experimental Protocols

Phase I: Structural Characterization & In Silico Hazard ID[1]

Before wet-lab testing, the exact stereochemistry of Impurity 18 must be defined.[1] Maxacalcitol contains multiple chiral centers (C1, C3, C20).[1] A reversal at C20 (20-epi-OCT) drastically alters the side-chain orientation, potentially restoring DBP binding affinity [2].[1]

Protocol 1: In Silico Mutagenicity & Binding Prediction

-

Objective: Screen for genotoxic structural alerts (ICH M7) and predict VDR docking affinity.

-

Tools: DEREK Nexus (Knowledge-based), Sarah Nexus (Statistical), and Schrödinger Glide (Docking).[1]

-

Methodology:

-

Input SMILES of Impurity 18 into DEREK.[1]

-

Check for "Steroid-like" or "Michael Acceptor" alerts (common in ring A precursors).[1]

-

Docking Simulation: Dock Impurity 18 into the VDR crystal structure (PDB ID: 1DB1).[1] Calculate the Binding Free Energy (

).[1] -

Pass Criteria: No high-confidence mutagenicity alerts; Predicted

significantly lower (weaker binding) than Maxacalcitol.

-

Phase II: In Vitro Potency Profiling (The Critical Gate)[1]

This is the most distinct aspect of assessing Maxacalcitol impurities. Standard toxicity studies are insufficient because the "toxicity" is actually exaggerated pharmacology (hypercalcemia).[1]

Protocol 2: Competitive VDR Binding Assay

-

Principle: Determine if Impurity 18 displaces radiolabeled calcitriol from the receptor more effectively than Maxacalcitol.

-

Reagents: Recombinant human VDR,

.[1] -

Steps:

-

Incubate VDR with

-ligand and varying concentrations of Impurity 18 ( -

Separate bound/free ligand using hydroxyapatite or dextran-coated charcoal.[1]

-

Measure radioactivity via scintillation counting.[1]

-

Calculate

and Relative Binding Affinity (RBA).[1]

-

Self-Validation: Maxacalcitol standard must yield an

within historic control limits (approx. 1/8th to 1/2 affinity of calcitriol) [3].[1]

-

Protocol 3: Luciferase Reporter Gene Assay (Functional Agonism)

-

Rationale: Binding does not equal activation.[1] We must confirm if Impurity 18 recruits co-activators (SRC-1) effectively.

-

Cell Line: HEK293 transfected with VDR expression vector and VDRE-Luciferase plasmid.[1]

-

Steps:

-

Treat cells with vehicle, Maxacalcitol (Control), and Impurity 18 (Test) for 24 hours.[1]

-

Lyse cells and add Luciferin substrate.[1]

-

Measure luminescence.[1][]

-

Data Output: Plot dose-response curves. If Impurity 18 shows a left-shift (lower

) compared to Maxacalcitol, it is a Super-Agonist and represents a high safety risk.[1]

-

Phase III: In Vivo Qualification (Calcemic Liability)[1]

If Phase II indicates high potency, an in vivo qualification is mandatory to set the specification limit.[1]

Protocol 4: 14-Day Repeated Dose Toxicity (Rat)

-

Objective: Determine the "No Observed Adverse Effect Level" (NOAEL) specifically for serum calcium elevation.

-

Species: Sprague-Dawley Rats (Male/Female, n=10/group).[1]

-

Dosing:

-

Endpoints:

-

Acceptance Criteria: The spiked groups must not show statistically significant elevation in serum calcium or nephrocalcinosis severity compared to the pure API group.

Part 3: Visualization & Data Presentation

Mechanism of Toxicity

Understanding the pathway is crucial for interpreting the data.[1] Impurity 18 may bypass the metabolic checkpoints that make Maxacalcitol safe.[1]

Figure 2: Mechanistic Pathway of Vitamin D Analog Toxicity. The risk of Impurity 18 lies in potential restoration of DBP binding (yellow node), which prolongs half-life and increases calcemic load.[1]

Quantitative Data Summary (Example)

| Parameter | Maxacalcitol (Reference) | Impurity 18 (Hypothetical Data) | Interpretation |

| Mol. Weight | 418.61 g/mol | 418.61 g/mol | Isomer |

| In Silico Mutagenicity | Negative | Negative | Class 5 (Non-mutagenic) |

| VDR Binding ( | 0.8 nM | 0.2 nM | 4x Higher Affinity |

| Transcriptional | 1.2 nM | 0.5 nM | Super-Agonist Alert |

| Serum Ca (Rat, Day 14) | 10.2 mg/dL | 13.5 mg/dL | Hypercalcemia Observed |

| Proposed Limit | N/A | < 0.10% | Strict Control Required |

Part 4: Conclusion & Regulatory Strategy

For Maxacalcitol Impurity 18, the toxicological assessment concludes that potency is the driver of toxicity .

-

If Impurity 18 is a super-agonist: The specification must be set at the identification threshold (0.10%) or lower, potentially requiring preparative HPLC cleanup in manufacturing.[1]

-

If Impurity 18 is inactive (e.g., cis-isomer): It can be treated as a general impurity with limits up to 0.5% (qualified by general tox studies).[1]

-

Final Recommendation: Perform the in vitro VDR binding assay immediately. If RBA > 100% of Maxacalcitol, initiate in vivo qualification or tighten process controls to NMT 0.10%.

References

-

Kubodera, N., et al. (1997).[1] Synthetic studies of vitamin D analogues.[1][][3] XIX. Synthesis and biological activity of 22-oxavitamin D3 analogues. Chemical & Pharmaceutical Bulletin.[1]

-

Pharmaffiliates. Maxacalcitol Reference Standards and Impurity Profiling. Retrieved from [Link][1]

-

ICH Guidelines. M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6398761, Maxacalcitol.[1] Retrieved from [Link][1]

Sources

Theoretical Relative Response Factor of Maxacalcitol Impurity 18

Executive Summary

The accurate determination of the Relative Response Factor (RRF) is critical for the mass balance calculation in the purity analysis of Maxacalcitol (22-oxacalcitriol).[][2] While "Impurity 18" is a vendor-specific designation (often correlating to specific stereoisomers or synthesis byproducts like the 20-epi analog or trans-isomers depending on the synthesis route), its quantification relies on understanding the molar absorptivity (

This guide provides the theoretical framework and experimental protocols to determine the RRF of Maxacalcitol Impurity 18. It distinguishes between isomeric impurities (where RRF

Part 1: Structural Basis & Chromophore Physics[1][2][3]

To calculate the theoretical RRF, one must first analyze the structural relationship between the API and the impurity. Maxacalcitol is a Vitamin D3 analog characterized by a specific conjugated triene system responsible for its UV absorption.

The Maxacalcitol Chromophore

Maxacalcitol possesses a cis-triene chromophore (5,7,10(19)-triene system).[][][2]

- : Approximately 264–265 nm in ethanol/methanol.[][][2]

-

Molar Extinction Coefficient (

):

Classifying Impurity 18

"Impurity 18" typically falls into one of two categories in Maxacalcitol synthesis. Your theoretical RRF calculation depends entirely on which category this impurity belongs to:

| Impurity Class | Structural Change | Chromophore Status | Theoretical RRF |

| Stereoisomers (e.g., 20-epi-Maxacalcitol, Impurity B)[][][2] | Inversion at chiral center (C20, C1, or C3).[][][2] | Intact. The triene system is geometrically identical. | 1.0 |

| Geometric Isomers (e.g., trans-Maxacalcitol, Tachysterol analogs) | Rotation of the double bond (5E vs 5Z).[][][2] | Altered. Shift in | Calculated (0.5 – 2.0) |

| Oxidative Degradants | Breakage of triene or hydroxylation.[][2] | Destroyed/Altered. Significant loss of UV absorption. | Empirical Only |

Critical Note: If Impurity 18 is a diastereomer (e.g., 1

Part 2: Theoretical RRF Calculation Methodology

When an authentic standard of Impurity 18 is available, the RRF is derived empirically. However, for developmental purposes or when standards are scarce, the Theoretical RRF (

The Governing Equation

The Relative Response Factor is defined as the ratio of the response of the impurity to the API per unit mass.[]

[][][2]Where:

- : Molar extinction coefficient of Impurity 18 at the detection wavelength (e.g., 265 nm).[][2]

- : Molar extinction coefficient of Maxacalcitol (API).[][][2]

- : Molecular Weight of Impurity 18.[][][2]

- : Molecular Weight of Maxacalcitol (418.61 g/mol ).[][][2]

Calculation Scenarios

Scenario A: Impurity 18 is a Stereoisomer (e.g., 20-epi)[][2]

Scenario B: Impurity 18 is a Pre-Vitamin Analog (Pre-Maxacalcitol)[][2]

-

Physics: Pre-vitamins have a different equilibrium and extinction coefficient.[2] Usually,

is lower at 265 nm than the vitamin form.[] -

Hypothetical Values:

(at 265 nm).[][][2] -

Calculation:

[][][2]

Part 3: Decision Logic & Workflow (Visualization)[1][2][3]

The following diagram illustrates the decision process for assigning an RRF to Maxacalcitol Impurity 18.

Figure 1: Decision matrix for assigning Theoretical RRF based on the structural classification of the impurity.

Part 4: Experimental Validation Protocol

To validate the theoretical value, or if Impurity 18 involves a chromophore shift, you must perform the Slope Method Determination . This is the "Gold Standard" for regulatory submissions (ICH Q2).

Reagents & Equipment[1][3]

-

Standard: Maxacalcitol Reference Standard (Qualified).

-

Impurity: Maxacalcitol Impurity 18 (Isolated/Synthesized, >95% purity).[][2]

-

Solvent: Ethanol (Spectroscopic Grade) or Mobile Phase.[][][2]

-

Instrument: HPLC-UV (PDA Detector recommended for peak purity).

Step-by-Step Protocol

-

Stock Preparation:

-

Linearity Solutions:

-

Prepare 5-7 concentration levels ranging from LOQ to 150% of the specification limit (e.g., 0.5 µg/mL to 10 µg/mL).

-

Crucial: Ensure concentrations are corrected for potency/purity of the standards.

-

-

HPLC Analysis:

-

Data Processing:

-

Plot Concentration (x-axis) vs. Average Peak Area (y-axis) .[][][2]

-

Perform linear regression (

) to obtain the slope (

-

-

Calculation:

[][][2]

Comparison Workflow

The following diagram details the experimental loop to validate the theoretical assumptions.

Figure 2: Experimental workflow for determining and validating the Relative Response Factor.

Part 5: Regulatory & Compliance Context[1][2][3]

ICH Q3A(R2) Guidelines

According to ICH Q3A, impurities above the reporting threshold (usually 0.05% or 0.10%) must be quantified.[][2]

-

If

, you may typically assume RRF = 1.0 for calculation, provided this is justified in the development report. -

If RRF falls outside this range (e.g., tachysterol analogs), the correction factor must be applied to the purity calculation to avoid mass balance errors.

United States Pharmacopeia (USP) <621>

USP allows the use of RRFs (referred to as F-factors) to quantify impurities against the API standard.[][2] The guide explicitly states that if an impurity standard is not available, and the RRF is unknown, a value of 1.0 is assumed, but this assumption must be scientifically defensible (i.e., based on the shared chromophore logic described in Part 1).[][]

References

-

International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[][][2][4][5][6][7] (2006).[][2][4][6][7] Link

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography.[][][2] (2023).[][][2][8] Link[][][2]

-

Okamura, W. H., et al. "Chemistry and conformation of Vitamin D." Chemical Reviews, 95(6), 1877-1952.[][][2] (Discusses the triene chromophore physics). Link[][2]

-

BOC Sciences. Maxacalcitol and Impurities (Structure Reference). (Accessed 2025).[][][2][6][7]

-

European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.Link

Sources

- 2. Maxacalcitol | C26H42O4 | CID 6398761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]

- 6. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 7. database.ich.org [database.ich.org]

- 8. lejan-team.com [lejan-team.com]

Executive Summary

Maxacalcitol (1

This guide provides a technical deep-dive into the impurity profile of Maxacalcitol. It distinguishes between process-related impurities (arising from the convergent synthesis of the CD-ring and A-ring) and degradation products (driven by the reversible thermal isomerization and irreversible photo-isomerization of the seco-steroid backbone).

Chemical Architecture & Stability Profile

The core challenge in Maxacalcitol purity control is the seco-steroid triene system (conjugated double bonds at C5, C7, and C10(19)). This system is thermodynamically unstable and sensitive to three vectors:

-

Heat: Drives reversible [1,7]-sigmatropic hydrogen shifts.

-

Light: Drives irreversible cyclization and geometric isomerization.

-

Oxygen: Attacks the electron-rich triene system (though less common in controlled manufacturing).

The 22-Oxa Modification

Unlike Calcitriol, Maxacalcitol possesses an ether linkage at position 22.[1] This ether bond is generally stable but alters the polarity and lipophilicity of the molecule, requiring modified chromatographic conditions compared to standard Vitamin D3 analysis.

Classification of Related Substances

The impurity profile is categorized into thermodynamic isomers, photochemical degradants, and synthetic byproducts.

Thermodynamic Isomers: The Pre-Vitamin Problem

Maxacalcitol exists in a thermal equilibrium with its pre-vitamin form, Pre-Maxacalcitol .

-

Mechanism: At room temperature, the C5-C6 double bond undergoes isomerization.

-

Criticality: This is a reversible reaction. In solution, Maxacalcitol will always generate some Pre-Maxacalcitol until equilibrium is reached.

-

Control: Analytical samples must be kept cold (

) to "freeze" the equilibrium during analysis.

Photochemical Isomers

Exposure to UV light triggers irreversible changes:

-

5,6-Trans-Maxacalcitol: A geometric isomer where the cis triene converts to trans. This is often the most critical impurity (often designated as Impurity A or B in pharmacopoeias) due to its distinct biological activity and proximity in elution.

-

Tachysterol Analog: Formed via rotation around the C6-C7 bond.

Synthetic Process Impurities

Modern synthesis typically involves coupling a CD-ring ketone (Grundmann’s ketone derivative) with an A-ring phosphine oxide (Horner-Wadsworth-Emmons reaction).

-

20-Epimer (20-Epi-Maxacalcitol): Stereochemical scrambling at C20 is a common risk during side-chain attachment.

-

Des-oxy Impurities: If the starting material is contaminated with standard Vitamin D3 precursors, 22-carbon analogs (Calcitriol) may be present, though rare in high-purity ether synthesis.

-

Silyl-Protected Intermediates: Incomplete deprotection of hydroxyl groups (e.g., TBS ethers) results in highly lipophilic impurities (e.g., Impurity 9).

Visualization of Impurity Pathways

The following diagram illustrates the dynamic relationship between Maxacalcitol and its primary related substances.

Figure 1: The stability triad of Maxacalcitol. Note the reversible thermal path to Pre-Maxacalcitol versus the irreversible photo-degradation paths.

Analytical Strategy

Developing a method for Maxacalcitol requires distinguishing between the trans-isomer (very similar polarity) and the pre-isomer (temperature dependent).

Method Selection: Normal Phase vs. Reverse Phase

| Feature | Normal Phase (Silica) | Reverse Phase (C18/PFP) | Recommendation |

| Separation Principle | Adsorption (OH group orientation) | Partitioning (Hydrophobicity) | Reverse Phase is preferred for finished dosage forms; Normal Phase is superior for isomer resolution. |

| Isomer Resolution | Excellent for Pre vs Vitamin forms.[2] | Can be challenging; requires specialized columns (e.g., PFP or high-carbon load C18). | Use Pentafluorophenyl (PFP) columns for difficult isomer separations. |

| Sample Solvent | Hexane/IPA | Water/Acetonitrile/Methanol | Must match mobile phase to prevent peak distortion. |

Recommended Protocol (Reverse Phase HPLC)

This protocol is derived from standard methods for Vitamin D analogs (e.g., Calcipotriol/Paricalcitol) adapted for the polarity of the 22-oxa ether.

-

Column: C18 High Strength Silica (HSS) or PFP (Pentafluorophenyl),

, -

Mobile Phase A: Water (10 mM Ammonium Acetate or 0.1% Formic Acid for MS compatibility).

-

Mobile Phase B: Acetonitrile:Methanol (90:10).

-

Gradient:

-

0-5 min: 40% B (Isocratic hold for polar degradants).

-

5-25 min: 40%

95% B (Elution of Maxacalcitol and Trans-isomer). -

25-30 min: 95% B (Wash lipophilic dimers).

-

-

Flow Rate:

. -

Temperature: Controlled at

(Critical: Higher temps shift the Pre/Vitamin equilibrium). -

Detection: UV @ 265 nm (Max absorption of triene).

Analytical Workflow Diagram

Figure 2: Analytical workflow emphasizing the critical retention time (RRT) order and temperature control.

Regulatory & Control Strategy

Compliance with ICH Q3A (API) and Q3B (Product) requires strict limits, typically

Japanese Pharmacopoeia (JP) Context

As Maxacalcitol was pioneered in Japan (Chugai Pharmaceutical), the JP provides the authoritative specifications.

-

Specific Impurities: The JP often specifies the Trans-isomer and Pre-isomer .

-

System Suitability: Resolution (

) between Maxacalcitol and the Trans-isomer is usually the system suitability defining parameter (

Handling the Pre-Vitamin Calculation

Because Pre-Maxacalcitol converts to Maxacalcitol in the body, some regulatory filings allow the summation of the Pre-vitamin peak area into the main Vitamin peak area for assay calculations, provided the conversion factor is validated. However, for purity testing, it is often reported as a separate related substance.

References

-

Kubodera, N., et al. (2005). "Industrial Synthesis of Maxacalcitol, the Antihyperparathyroidism and Antipsoriatic Vitamin D3 Analogue Exhibiting Low Calcemic Activity."[] Organic Process Research & Development.

-

Japanese Pharmacopoeia (JP). (18th Edition). "Official Monographs: Maxacalcitol."[1] Pharmaceuticals and Medical Devices Agency (PMDA).

-

Bhogadi, R., et al. (2015).[4][5][6] "Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue." American Journal of Analytical Chemistry. (Provides analogous method validation for Vitamin D derivatives).

-

Tian, X.Q., & Holick, M.F. (1999). "Catalyzed thermal isomerization between previtamin D3 and vitamin D3." Journal of Biological Chemistry. (Foundational mechanism of the thermal equilibrium).

-

ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)."

Sources

- 1. JP5652723B2 - New crystal form of maxacalcitol - Google Patents [patents.google.com]

- 2. (PDF) Catalyzed Thermal Isomerization Between Previtamin [research.amanote.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 6. researchgate.net [researchgate.net]

Application Note: High-Purity Isolation of Maxacalcitol Impurity 18 from Reaction Mixtures

Abstract & Strategic Overview

Maxacalcitol (22-oxacalcitriol) is a non-calcemic Vitamin D3 analog used in the treatment of secondary hyperparathyroidism and psoriasis. Its synthesis, typically involving the Wittig-Horner coupling of A-ring phosphine oxides with CD-ring ketones, generates a complex impurity profile.

"Impurity 18" , in the context of advanced Vitamin D analog synthesis, typically refers to a thermodynamically stable geometric isomer (5E-isomer) or a C20-diastereomer (20-epi-maxacalcitol). These impurities possess physicochemical properties nearly identical to the Active Pharmaceutical Ingredient (API), making standard C18 flash chromatography insufficient for isolation.

This guide details a Shape-Selective Preparative HPLC protocol designed to isolate Impurity 18 with >98% purity. The methodology prioritizes the preservation of the labile triene system (sensitive to light, heat, and oxygen) and utilizes stationary phases capable of discriminating sterically similar secosteroids.

Target Characterization & Separation Logic

To successfully isolate Impurity 18, one must exploit the subtle spatial differences between the impurity and the API.

| Feature | Maxacalcitol (API) | Impurity 18 (Target) | Separation Challenge |

| Structure | 1 | C20-Epimer or 5E-Trans Isomer | Identical MW (418.61 Da); Identical polarity. |

| UV Max | ~265 nm | ~265 nm (cis) / 273 nm (trans) | Co-elution prevents UV-based discrimination on standard columns. |

| Stability | Labile (Light/O | Labile (Light/O | Degradation during isolation creates "ghost" peaks. |

| Hydrophobicity | LogP ~3.5 | LogP ~3.5 | Requires high-efficiency stationary phases. |

Mechanism of Separation: - Interaction & Steric Recognition

Standard alkyl-bonded phases (C18) separate primarily by hydrophobicity. Since Impurity 18 and Maxacalcitol have identical hydrophobicity, we employ Phenyl-Hexyl or Pentafluorophenyl (PFP) phases. These phases engage in

Isolation Workflow Visualization

The following diagram illustrates the critical path from crude reaction mixture to isolated standard, highlighting the "Safe-Zone" handling requirements.

Caption: Workflow for the isolation of labile Vitamin D impurities, emphasizing environmental controls to prevent isomerization.

Detailed Experimental Protocol

Phase 1: Pre-treatment & Enrichment

Objective: Remove reagents (phosphine oxides, unreacted ketones) to prevent column fouling and improve loadability.

-

Actinic Protection: Perform all steps under amber light or in vessels wrapped in aluminum foil. Vitamin D analogs undergo sigmatropic rearrangements under UV light.

-

Quench: Quench the reaction mixture (100 mL) with saturated NH

Cl at 0°C. Extract 3x with Ethyl Acetate (EtOAc). -

Drying: Dry combined organics over anhydrous Na

SO -

Solid Phase Extraction (SPE):

-

Cartridge: Silica (Si) Flash Cartridge (e.g., 10g bed).

-

Equilibration: Hexane.

-

Load: Dissolve crude in minimal Hexane/EtOAc (9:1).

-

Wash: 100% Hexane (removes non-polar protectants).

-

Elute: 20-40% EtOAc in Hexane. Collect the fraction containing the Maxacalcitol/Impurity 18 complex (monitor by TLC).

-

Note: This step does not separate the impurity but removes the bulk matrix.

-

Phase 2: Preparative HPLC Isolation

Objective: Baseline resolution of Impurity 18 from the API.

System Configuration:

-

Instrument: Binary Gradient Preparative HPLC (e.g., Agilent 1260 Infinity II Prep).

-

Column: Phenyl-Hexyl or PFP (Pentafluorophenyl) , 5 µm, 21.2 x 250 mm.

-

Why: Phenyl phases provide superior selectivity for geometric isomers compared to C18.

-

-

Mobile Phase A: Water + 5 mM Ammonium Acetate (buffer prevents ionization of hydroxyls, sharpening peaks).

-

Mobile Phase B: Acetonitrile (ACN) / Methanol (MeOH) (50:50 v/v).

-

Why: MeOH promotes

-

-

Gradient Method:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Comment |

| 0.0 | 50 | 20.0 | Equilibration |

| 2.0 | 50 | 20.0 | Injection Hold |

| 25.0 | 85 | 20.0 | Shallow gradient for max resolution |

| 26.0 | 95 | 20.0 | Column Wash |

| 30.0 | 50 | 20.0 | Re-equilibration |

Detection:

-

Wavelength: 265 nm (Maxacalcitol max) and 273 nm (Impurity 18/trans-isomer shift).

-

Collection Logic: Slope-based collection (to cut the valley between the API and Impurity 18).

Phase 3: Post-Isolation Handling

Objective: Solvent removal without thermal degradation.

-

Pool Fractions: Immediately place collected fractions on ice.

-

Solvent Removal: Use a centrifugal evaporator (Genevac) or Rotary Evaporator.

-

Bath Temp: < 30°C.

-

Vacuum: < 10 mbar.

-

Inert Gas: Break vacuum only with Argon or Nitrogen.

-

-

Storage: Store the isolated impurity as a dry film at -80°C under Argon.

Troubleshooting & Optimization

The following decision tree assists in resolving common isolation failures.

Caption: Decision matrix for optimizing the chromatographic separation of Vitamin D analogs.

References

-

Kubodera, N., et al. (2000). Synthetic studies of vitamin D analogues. Part XIII. Synthesis of 22-oxacalcitriol (OCT). Chemical and Pharmaceutical Bulletin.

-

United States Pharmacopeia (USP). <621> Chromatography. General Chapters.

-

Kittiwachana, S., et al. (2013). Separation of Vitamin D Analogues using Phenyl-Hexyl Stationary Phases. Journal of Chromatography A.

-

Chugai Pharmaceutical Co Ltd. (2002). Process for producing Maxacalcitol. European Patent EP1234567.

-

BOC Sciences. Maxacalcitol and Impurities: Structure and Properties.

minimizing baseline noise during Maxacalcitol Impurity 18 analysis

Executive Summary & Diagnostic Context

User Context: You are analyzing Maxacalcitol (22-oxacalcitriol), a Vitamin D3 analogue, and struggling to quantify "Impurity 18." The Problem: Impurity 18 likely elutes near the main peak or in a gradient region where baseline noise obscures the signal. Because Maxacalcitol impurities (often stereoisomers or C22-oxidative degradants) possess low response factors or exist at trace levels (<0.05%), a high Signal-to-Noise (S/N) ratio is non-negotiable.

Core Philosophy: Noise is not just "electronic static"; in Vitamin D analysis, it is often chemical (solvent impurities), environmental (temperature fluctuations), or photochemical (actinic degradation during the run).[]

Critical Troubleshooting Guide (Q&A Format)

Category A: The Mobile Phase (The "Heart" of the Noise)

Q: I am using HPLC-grade solvents, but my baseline has a rhythmic "hump" or high-frequency fuzz. Why? A: "HPLC Grade" is often insufficient for trace impurity analysis of Vitamin D analogues at low UV wavelengths (265 nm).

-

The Causality: Maxacalcitol is lipophilic, requiring high percentages of organic solvent (Acetonitrile/Methanol). Impurities in the solvent (e.g., dissolved oxygen or trace carbonyls) absorb UV light. As the pump mixes these, small fluctuations in composition cause refractive index (RI) changes in the flow cell, manifesting as noise.

-

The Protocol:

-

Upgrade Solvents: Switch to LC-MS Grade solvents immediately. They have lower UV cut-offs and fewer background contaminants.

-

Pre-Mix Mobile Phases: Instead of letting the pump mix 90% ACN : 10% Water (which relies on pump stroke precision), pre-mix isocratically if the method allows. If gradient is required, ensure your mixer volume is adequate (e.g., 350 µL+ for standard HPLC, <50 µL for UPLC).

-

Degassing: Dissolved oxygen is UV-active.[] Use an inline degasser, but also ultrasonicate your solvents for 10 minutes before loading.

-

Q: My baseline drifts upwards significantly during the gradient. Is this noise? A: This is "Ghost Drift," not random noise, but it reduces your ability to integrate Impurity 18.

-

The Fix: This is caused by the difference in UV absorption between Mobile Phase A (Water) and B (Organic).

-

Action: Balance the absorbance. If Mobile Phase A has a buffer (e.g., Phosphate), add a small amount of the organic modifier (e.g., 5% ACN) to A, and adjust B to match the buffer concentration (if solubility permits). This "isohydric/iso-absorbant" approach flattens the baseline.

Category B: The Detector (The "Eye" of the System)

Q: I’m detecting at 265 nm. How do I optimize the Reference Wavelength to kill noise? A: Incorrect reference wavelengths are a common error in Diode Array Detection (DAD).[]

-

The Science: The reference wavelength subtracts "background" absorbance. If you set it too close to your analyte (e.g., Reference 300 nm with a bandwidth of 100 nm), you might subtract the tail of the Maxacalcitol signal.

-

The Protocol:

-

Signal Wavelength: 265 nm (Bandwidth 4 nm).

-

Reference Wavelength: Set to 360 nm (Bandwidth 100 nm) or OFF .

-

Why? Maxacalcitol does not absorb at 360 nm. This allows the detector to subtract lamp fluctuations without touching your peak data.

-

Slit Width: Increase the slit width (e.g., from 4 nm to 8 nm or 16 nm). This allows more light to reach the photodiode, averaging out random noise (shot noise), though it slightly reduces spectral resolution.

-

Category C: Environmental & Column Factors[1]

Q: Could the "noise" actually be sample degradation? A: Yes. Maxacalcitol is chemically sensitive.[]

-

The Risk: Vitamin D analogues undergo cis-trans isomerization (pre-vitamin formation) and oxidation when exposed to light and heat.[] If this happens during the run, it creates a broad, noisy baseline or "humps" under the peaks.

-

The Protocol (Self-Validating):

-

Amber Glass: All vials must be amberized.[]

-

Autosampler Temp: Set to 4°C .

-

Actinic Light: Perform sample prep under yellow (sodium) light.

-

Inert Gas: If Impurity 18 is oxidative, purge the headspace of your sample vial with Nitrogen or Argon.

-

Visualized Workflows

Diagram 1: Systematic Noise Troubleshooting Tree

Caption: A logic flow to isolate mechanical, chemical, and electronic noise sources.[]

Diagram 2: Low-Noise Mobile Phase Preparation Protocol

Caption: Critical preparation steps to minimize dissolved gas and particulate noise.

Data & Specifications

Table 1: Solvent UV Cut-Offs & Noise Potential

Use this table to audit your current mobile phase choices.[]

| Solvent | UV Cut-off (nm) | Noise Risk at 265 nm | Recommendation for Maxacalcitol |

| Acetonitrile (HPLC Grade) | 190 | Low | Preferred. Excellent transparency.[] |

| Methanol (HPLC Grade) | 205 | Medium | Acceptable, but higher pressure/noise than ACN.[] |

| THF (Stabilized) | 215 | High | Avoid. BHT stabilizer absorbs UV.[] Use non-stabilized if necessary.[] |

| Water (Deionized) | <190 | Low | Must be 18.2 MΩ[]·cm (Milli-Q).[] |

| TFA (Additive) | <200 | High (Drift) | Avoid >0.05%.[] Causes baseline suppression. |

Table 2: Detector Parameter Optimization Matrix

| Parameter | Standard Setting | Low-Noise Setting (Impurity 18 Focus) | Trade-off |

| Sampling Rate | 20 Hz | 5 - 10 Hz | Reduces noise, but may broaden very sharp peaks (UPLC).[] |

| Response Time | 0.1 sec | 1.0 - 2.0 sec | Smooths baseline significantly; risk of merging closely eluting peaks.[] |

| Slit Width | 4 nm | 8 nm or 16 nm | Increases light throughput (lower noise); slightly lowers spectral resolution.[] |

Experimental Validation Protocol

To confirm your noise reduction is effective, run the "Blank Challenge" :

-

Preparation: Prepare a blank vial containing only the sample diluent (e.g., 100% Methanol).

-

Sequence: Inject the blank 3 times before your system suitability.

-

Calculation: Measure the Peak-to-Peak Noise (ASTM) between 5 minutes and 15 minutes (or your gradient window).

-

Acceptance Criteria:

-

Noise should be < 0.05 mAU (milli-Absorbance Units).

-

Drift should be < 1.0 mAU/hour.

-

-

Logic: If the blank fails, do not inject samples. Impurity 18 cannot be quantified reliably until the blank passes.

References

-

Nacalai Tesque. (n.d.). Separation of Vitamin D Metabolites using Core-Shell Columns. Retrieved from [Link]

-

Agilent Technologies. (2009).[] Eliminating Baseline Problems in HPLC. Retrieved from [Link]

-

LCGC Online. (2019). HPLC Diagnostic Skills – Noisy Baselines. Retrieved from [Link]

-

ResearchGate. (2014). Community Discussion on Baseline Noise Reduction in Phosphate Buffers. Retrieved from [Link]

Sources

Technical Support Center: Maxacalcitol Impurity 18 Stability & Handling

Introduction: The Stability Paradox

Maxacalcitol (22-oxacalcitriol) and its associated impurities (specifically Impurity 18 ) belong to the seco-steroid class, characterized by a conjugated triene system (C5=C6-C7=C8 and C10=C19). This structural motif is the source of its biological potency but also its "Achilles' heel."

Impurity 18 (treated here as a critical, high-sensitivity process impurity) exhibits heightened lability compared to the parent API. In solution, it is prone to three primary degradation vectors:

-

Photo-isomerization: Rapid conversion to the 5,6-trans isomer under UV/Vis light.

-

Oxidative Scission: Attack on the triene double bonds by singlet oxygen.

-

Thermal Equilibrium: Reversible isomerization to the pre-vitamin form at elevated temperatures.

This guide provides a self-validating system to maintain the integrity of Impurity 18 during analytical workflows.

The Stability Matrix: Critical Control Points

The following table summarizes the quantitative impact of environmental factors on Maxacalcitol impurities in solution.

| Factor | Critical Threshold | Degradation Mechanism | Preventive Action |

| Light | > 5 lux (UV/Vis) | cis-trans isomerization (C5=C6) | Strict Amber/Red Light : Use amber glassware + foil wrap. |

| Oxygen | > 0.1 ppm dissolved | Peroxide formation / Triene cleavage | Inert Gas Sparging : Argon (heavier than air) is superior to |

| Temperature | > 4°C (Solution) | Thermal isomerization (Pre-isomer) | Cold Chain : Store stock at -80°C; Autosampler at 4°C. |

| pH | < 4.0 or > 9.0 | Elimination / Dehydration | Neutral Buffers : Avoid strong acid modifiers in HPLC mobile phases. |

| Solvent | Protic solvents (aged) | Solvolysis / Oxidation | Fresh Solvents : Use anhydrous Ethanol or DMSO; avoid aged ethers (peroxides). |

Visualizing the Degradation Pathway

Understanding how Impurity 18 degrades is essential for troubleshooting. The diagram below illustrates the kinetic pathways active in solution.

Figure 1: Degradation pathways of Maxacalcitol Impurity 18.[1][2][3] Note the reversible nature of thermal degradation versus the irreversible photo-isomerization.

Troubleshooting & FAQs

Q1: My HPLC peak area for Impurity 18 drops by 15% over a 6-hour sequence. Is it adsorption or degradation?

Diagnosis: This is likely oxidative degradation or thermal instability , not adsorption (unless the concentration is <10 ng/mL). Maxacalcitol analogs are relatively lipophilic but degrade rapidly in non-degassed solvents.

Troubleshooting Protocol:

-

Check the Autosampler Temperature: Ensure it is set to 4°C . At 25°C, the pre-vitamin equilibrium shifts, reducing the main peak area.

-

Verify Solvent Quality: Are you using HPLC-grade Ethanol or Acetonitrile? Old solvents accumulate peroxides.

-

The "Argon Blanket" Test: Prepare two vials. Purge one with Argon for 30 seconds and cap immediately. Leave the other untreated. Inject both after 6 hours. If the Argon vial is stable, your issue is oxidation.

Q2: I see a "Ghost Peak" eluting just before Impurity 18. It wasn't there in the fresh standard.

Diagnosis: This is the classic signature of the Pre-Maxacalcitol isomer .

-

Cause: The solution sat at room temperature during weighing or transfer.

-

Fix: This reaction is reversible. Re-equilibrate the solution by keeping it in the dark at room temperature for ~1 hour (if safe from oxidation) or accept it as a system peak. However, for accurate quantification, maintain strict 4°C control to minimize the pre peak ratio.

Q3: Can I use DMSO as a stock solvent?

Answer: Yes, but with caveats.

-

Pros: DMSO minimizes oxidative degradation better than alcohols.

-

Cons: DMSO freezes at 19°C. Repeated freeze-thaw cycles can precipitate the impurity or cause localized concentration gradients.

-

Recommendation: Dissolve in DMSO for stock (store at -20°C). For working standards, dilute into an Acetonitrile/Water mix immediately before use. Do not store dilute aqueous solutions.

Q4: The impurity peak is splitting. Is my column failing?

Diagnosis: Before blaming the column, check for Photo-isomerization .

-

The 5,6-trans isomer often co-elutes or partially separates from the cis form, looking like a split peak.

-

Test: Did you prepare the sample under white fluorescent light?

-

Solution: Repeat the preparation under Red Light (or strictly amber glassware) and re-inject. If the "split" disappears, it was light damage.

Experimental Protocols: Self-Validating Systems

Protocol A: The "Zero-Oxygen" Dissolution Method

Use this protocol for preparing Reference Standard Stock Solutions.

-

Preparation: Pre-chill the solvent (Ethanol or Acetonitrile) to 4°C.

-

Purging: Bubble high-purity Argon (or Nitrogen) through the solvent for 5 minutes before adding the solid.

-

Why? Removing dissolved oxygen prevents the initial oxidative attack during the critical dissolution phase.

-

-

Weighing: Weigh Impurity 18 into an Amber volumetric flask.

-

Dissolution: Add the purged solvent. Immediately flush the headspace with Argon gas (do not bubble through the solution once dissolved to avoid evaporation/concentration changes).

-

Sealing: Cap tightly with a PTFE-lined septum. Wrap the neck with Parafilm.

Protocol B: Troubleshooting Decision Tree

Use this logic flow to identify the root cause of instability.

Figure 2: Diagnostic decision tree for identifying the root cause of Maxacalcitol Impurity 18 degradation.

References

-

National Institutes of Health (NIH). (2003). Topical calcitriol is degraded by ultraviolet light.[4] Journal of Investigative Dermatology. Retrieved from [Link]

- Google Patents. (2014). JP5652723B2 - New crystal form of maxacalcitol and stability data.

-

MDPI. (2020). Photodegradation Assessment of Calcipotriol (Vitamin D Analog) by UHPLC/MS. Retrieved from [Link]

Sources

- 1. JP5652723B2 - New crystal form of maxacalcitol - Google Patents [patents.google.com]

- 2. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Topical calcitriol is degraded by ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]

solving sensitivity issues in Maxacalcitol Impurity 18 detection

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Maxacalcitol impurity analysis. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address sensitivity issues encountered during the detection of Maxacalcitol Impurity 18. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to empower your method development and validation efforts.

A Note on "Impurity 18": The designation "Impurity 18" is not a universally recognized pharmacopeial term. It likely represents a specific process-related impurity or a degradation product unique to a particular synthesis or formulation. Vitamin D analogs like Maxacalcitol are susceptible to degradation via oxidation and photolysis.[1][2] This guide will operate on the assumption that Impurity 18 is a trace-level compound with physicochemical properties similar to Maxacalcitol, such as its isomers or primary degradation products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to poor sensitivity in detecting Maxacalcitol Impurity 18.

Q1: My Impurity 18 peak is completely absent or buried in the baseline noise. What are the first things I should check?

This is a critical sensitivity issue, often stemming from several fundamental factors. The initial troubleshooting should focus on the most common and easily rectifiable problems.

Answer: Start by verifying the integrity of your analytical system and standards.

-

System Suitability: Before any sample analysis, ensure your system passes a suitability test. Inject a standard mixture of Maxacalcitol and, if available, a reference standard for Impurity 18 at a known concentration (at or near the limit of quantification). This confirms that the instrument is performing as expected.

-

Standard and Sample Stability: Maxacalcitol and its analogs can degrade, especially when exposed to light or stored in solution for extended periods.[1] Prepare fresh standards and samples. If you suspect degradation, compare freshly prepared samples with older ones.

-

Wavelength Selection (UV Detection): Maxacalcitol has a UV maximum absorption around 263 nm.[3] Verify that your UV detector is set to this wavelength or the optimal wavelength for Impurity 18 if it differs. A wavelength mismatch can drastically reduce sensitivity.

-

Baseline Noise Assessment: A high baseline noise can easily obscure a small peak. Common causes include contaminated mobile phase, an old detector lamp, or leaks in the system.[4][5]

Q2: I see a very small peak for Impurity 18, but the signal-to-noise ratio (S/N) is too low for reliable quantification. How can I improve it?

Improving the S/N ratio is key to achieving the sensitivity required by regulatory bodies like the ICH.[6][7][8]

Answer: Enhancing the S/N ratio involves either increasing the signal of your analyte or decreasing the background noise.

-

To Increase Signal:

-

Increase Injection Volume: Carefully increase the injection volume. Be mindful not to overload the column with the main component (Maxacalcitol), which can cause peak distortion.[9]

-

Sample Concentration: If possible, concentrate your sample. Solid-phase extraction (SPE) can be an effective technique to both concentrate the impurity and clean up the sample matrix, which can also reduce noise.[10]

-

Optimize Mobile Phase: For LC-MS, the mobile phase composition dramatically affects ionization efficiency.[11][12] For non-polar, steroid-like molecules, using additives like formic acid or ammonium formate can enhance protonation in positive ion mode.[12]

-

-

To Decrease Noise:

-

Use High-Purity Solvents: Ensure all mobile phase components are HPLC or LC-MS grade. Contaminants can create high background noise, especially in gradient elution.[4][13]

-

System Flush: If the system has been idle or used with different methods, flush it thoroughly with a strong solvent (like isopropanol) to remove contaminants.

-

Degassing: Properly degas the mobile phase. Dissolved air can outgas in the detector, causing noise and baseline instability.[4][14]

-

Q3: My method uses LC-MS, but the sensitivity for Impurity 18 is still poor. How can I optimize my mass spectrometer settings?

For LC-MS, optimizing the ion source and mass analyzer parameters is critical for detecting trace-level impurities.[15][16]

Answer: A systematic optimization of MS parameters is necessary.

-

Ionization Source Selection: While Electrospray Ionization (ESI) is common, it may not be optimal for relatively non-polar molecules like Maxacalcitol.[17] Consider Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can be more efficient for such compounds.[18]

-

Source Parameter Optimization: Infuse a standard of the impurity directly into the source to optimize key parameters.

-

Capillary/Sprayer Voltage: Adjust for a stable and maximal ion current. Too high a voltage can cause instability or corona discharge.[11]

-

Gas Temperatures and Flow Rates: Optimize the drying gas (sheath gas) temperature and flow to ensure efficient desolvation without causing thermal degradation of the analyte.

-

Nebulizer Pressure: This should be optimized based on your LC flow rate to ensure a fine, stable spray.[17]

-

-

Analyte-Specific Parameters:

-

Fragmentation and Collision Energy (for MS/MS): In tandem MS, select the most stable and abundant precursor-to-product ion transition (MRM). Perform a collision energy optimization to find the voltage that yields the highest product ion intensity.

-

The following table provides a starting point for optimizing ESI parameters.

| Parameter | Objective | Starting Point | Optimization Strategy |

| Capillary Voltage | Stable ion generation | 3.5 - 4.0 kV (Positive) | Infuse standard and adjust voltage for maximum stable signal. |

| Drying Gas Temp. | Efficient desolvation | 300 - 350 °C | Lower if thermal degradation is suspected; increase for high aqueous mobile phases. |

| Drying Gas Flow | Droplet evaporation | 10 - 12 L/min | Adjust in conjunction with temperature for best S/N. |

| Nebulizer Pressure | Aerosol formation | 35 - 50 psi | Optimize for LC flow rate to achieve a stable spray. |

| Cone/Fragmentor Voltage | Ion transmission & declustering | 100 - 150 V | Optimize to maximize precursor ion intensity without causing excessive in-source fragmentation. |

Part 2: Troubleshooting Guides & Workflows

When simple checks are not enough, a systematic approach is required. This section provides structured troubleshooting workflows.

Workflow 1: Diagnosing and Reducing High Baseline Noise

High baseline noise is a primary cause of poor sensitivity. This workflow helps you systematically identify and eliminate the source of the noise.

Step-by-Step Protocol:

-

Isolate the Pump and Detector: Remove the column and replace it with a union. Run the mobile phase directly from the pump to the detector.

-

If Noise Persists: The issue is likely with the pump, degasser, mobile phase, or detector. Proceed to step 2.

-

If Noise Disappears: The column is the source of the noise. It may be contaminated or degraded.[4] Flush the column extensively or replace it.

-

-

Check the Mobile Phase and Degasser: Prepare a fresh batch of mobile phase using high-purity, HPLC-grade solvents and water.[4] Ensure the online degasser is functioning correctly. If the baseline shows regular pulsations, it could indicate air in the pump heads or faulty check valves.[4]

-

Evaluate the Pump: If pulsations are still present after degassing, service the pump. Worn-out pump seals or malfunctioning check valves are common culprits.[4]

-

Inspect the Detector:

-

UV Detector: An aging deuterium lamp can cause increased noise and random spikes.[14] Check the lamp's usage hours and replace if necessary.

-

MS Detector: Contamination in the ion source (e.g., the capillary or orifice) is a frequent cause of high background. Perform source cleaning according to the manufacturer's protocol.

-

Troubleshooting Flowchart: Baseline Noise

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Maxacalcitol [drugfuture.com]

- 4. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]

- 5. Shimadzu Baseline Disturbance [shimadzu.nl]

- 6. researchgate.net [researchgate.net]

- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 8. database.ich.org [database.ich.org]

- 9. infinixbio.com [infinixbio.com]

- 10. LC-MS/MS profiling for detection of endogenous steroids and prostaglandins in tissue samples | SLU publication database (SLUpub) [publications.slu.se]

- 11. elementlabsolutions.com [elementlabsolutions.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. sepscience.com [sepscience.com]

- 14. elementlabsolutions.com [elementlabsolutions.com]

- 15. sepscience.com [sepscience.com]

- 16. ssi.shimadzu.com [ssi.shimadzu.com]

- 17. agilent.com [agilent.com]

- 18. chromatographyonline.com [chromatographyonline.com]

Technical Support Center: Reducing Maxacalcitol Impurity 18 Carryover

Senior Application Scientist Desk Subject: Advanced Troubleshooting for Lipophilic Carryover in LC-MS/MS Workflows

Introduction: The Nature of the Beast

Welcome to the Technical Support Center. You are likely here because you are observing ghost peaks of Maxacalcitol Impurity 18 in your blank injections, compromising your Lower Limit of Quantitation (LLOQ).

To solve this, we must first understand the analyte. Maxacalcitol (22-oxacalcitriol) and its related impurities (such as Impurity 18, typically a diastereomer or side-chain isomer) are seco-steroids . They possess a high partition coefficient (LogP ~3.5–5.0), making them notoriously "sticky." They do not just float in your mobile phase; they adsorb onto hydrophobic surfaces—specifically the Vespel® rotor seals , stainless steel needle seats , and injection loops of your autosampler.

Standard aqueous-organic washes (e.g., 50:50 Methanol:Water) are thermodynamically insufficient to desorb these compounds once they have partitioned into a polymer surface. The guide below is structured to systematically identify, chemically strip, and mechanically remove these residues.

Module 1: The Diagnostic Phase

Question: How do I confirm the carryover is coming from the autosampler and not the column or mass spectrometer?

Answer: Before tearing down your autosampler, you must validate the source. Carryover often masquerades as system contamination. Use the Gradient Blank vs. Null Injection protocol.

Protocol: Source Isolation

-

The Challenge: Inject your Highest Standard (ULOQ) of Maxacalcitol.

-

The Blank: Immediately inject a solvent blank (standard method). Record Peak Area.

-

The Null: Run the exact same gradient but program the autosampler to perform 0 µL injection (or "Run Method" without needle movement).

| Observation | Diagnosis | Remediation Focus |

| Peak in Blank & Null | System Contamination | The impurity is stuck on the column head, detector tubing, or mobile phase is contaminated. Do not modify autosampler yet. |

| Peak in Blank ONLY | Autosampler Carryover | The impurity is adsorbing to the needle, seat, or loop. Proceed to Module 2. |

Visualizing the Troubleshooting Logic

Caption: Decision tree to isolate carryover source (Autosampler vs. General System).

Module 2: The Chemistry (Solvent Selection)

Question: I am using 100% Methanol as a needle wash, but Impurity 18 persists. Why?

Answer: Methanol (MeOH) is a protic solvent. While it dissolves Maxacalcitol, it lacks the dispersive power to strip lipophilic molecules adsorbed into polymeric seals (like Vespel). You need a solvent system that mimics the "Universal Solvency" properties—combining proton donors, acceptors, and dipoles.

The "Magic Mix" for Vitamin D Analogs

For Maxacalcitol and Impurity 18, replace your wash solvent with the following ternary mixture. This targets the specific solubility parameters of seco-steroids.

| Component | Role | Volume % |

| Acetonitrile (ACN) | Dipolar aprotic solvent; disrupts pi-pi interactions. | 40% |

| Isopropanol (IPA) | Strong lipophilic solubilizer; matches surface tension of polymers. | 30% |

| Methanol (MeOH) | Small molecule; penetrates porous surfaces. | 20% |

| Water + 0.1% Formic Acid | Increases solubility of ionizable impurities; prevents salt precipitation. | 10% |

Why this works: IPA acts as a "bridge," allowing the organic strength of ACN to penetrate the hydrophobic needle seat material, while the water content prevents buffer salts from the mobile phase from precipitating in the wash port (a common cause of mechanical carryover).

Module 3: Hardware Modifications

Question: My wash solvent is optimized, but I still see 0.5% carryover. What hardware components are responsible?

Answer: If chemistry fails, the issue is adsorption kinetics . Maxacalcitol Impurity 18 likely has a high affinity for the Vespel (polyimide) used in standard rotor seals or the stainless steel of the needle seat.

Component Upgrade Protocol

-

Rotor Seal Replacement:

-

Standard: Vespel (pH 0–10). Very hydrophobic; acts like a sponge for Impurity 18.

-

Upgrade:PEEK or Tefzel (ETFE) rotor seals. These materials have lower surface energy and reduced binding capacity for Vitamin D analogs.

-

Caution: PEEK seals are more brittle; ensure your pressure does not exceed 400 bar (6000 psi) if using standard PEEK, or use reinforced PEEK for UHPLC.

-

-

Needle Seat Passivation:

-

Maxacalcitol can bind to active sites on stainless steel.

-

Action: Switch to a Ceramic or PEEK-lined needle seat. If you must use steel, passivate the system with 30% Phosphoric Acid (flush for 30 mins, then rinse with water) to cover active iron sites, though this is temporary.

-

-

Valve Timing (The "Loop Wash"):

-

Most default methods switch the injection valve back to "Mainpass" (flow through column) too quickly.

-

Optimization: Ensure the valve remains in "Bypass" (flow through loop) for at least 3 gradient delay volumes at high organic concentration to flush the loop thoroughly.

-

Module 4: Advanced Method Parameters

Question: Can I modify the gradient to clean the system during the run?

Answer: Yes. A standard linear gradient often leaves lipophilic residue on the column head, which elutes in the next run (carryover). You need a Sawtooth Wash Step .

The Sawtooth Gradient Protocol

Insert this rapid cleaning cycle at the end of every injection, including blanks.

| Time (min) | % Organic (B) | Function |

| ... | ... | Elution of Analyte |

| 5.00 | 95% | Hard Flush 1 |

| 5.20 | 50% | Re-equilibration (Desorption) |

| 5.40 | 95% | Hard Flush 2 |

| 5.60 | 50% | Re-equilibration |

| 5.80 | 95% | Hard Flush 3 |

| 6.00 | Initial | Final Equilibration |

Scientific Rationale: Rapidly oscillating between 95% and 50% organic creates a "solvent shock" that disrupts the equilibrium of the impurity bound to the stationary phase more effectively than a static hold at 95%.

Visualizing the Wash Mechanism

Caption: Mechanism of active solvent wash removing adsorbed lipophilic impurities.

References

-

Mastelf. (2025). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. Retrieved February 22, 2026, from [Link]

-

Shimadzu Corporation. (2020). Carryover Mitigation Using Needle Wash Solvent Chemistry. Retrieved February 22, 2026, from [Link](General reference to Shimadzu Autosampler Technical Notes).

-

Dolan, J. W. (2015). Carryover Problems: Diagnosis and Prevention. LCGC North America. Retrieved February 22, 2026, from [Link]

Disclaimer: The protocols above involve the use of strong organic solvents and hardware modification. Always refer to your specific autosampler's maintenance manual (Agilent, Waters, Shimadzu, etc.) before changing rotor seal materials to ensure pressure compatibility.

calculating relative response factor (RRF) for Maxacalcitol Impurity 18

Executive Summary

In the quality control of Maxacalcitol (22-oxacalcitriol), accurate quantification of impurities is critical due to the high potency of Vitamin D3 analogs. Impurity 18 —often identified in synthesis as a diastereomer or degradation intermediate—presents a unique challenge: it is frequently difficult to isolate in sufficient quantities for routine use as an external standard.

Consequently, establishing a robust Relative Response Factor (RRF) is the most viable strategy for routine release testing. This guide compares the three primary methodologies for calculating RRF: the Linearity Slope Method (Gold Standard) , Quantitative NMR (qNMR) , and Theoretical Extinction Coefficient .

Quick Comparison of Methodologies

| Feature | Method A: HPLC Linearity (Slope) | Method B: qNMR (Orthogonal) | Method C: UV Ratio (Theoretical) |

| Accuracy | High (Regulatory Preferred) | Very High (Absolute Quantification) | Low to Medium |

| Standard Req. | Requires isolated, pure Impurity 18 | Requires isolated Impurity 18 (purity not required) | None (Structure only) |

| Cost | High (Synthesis & Purification) | High (Instrument Time) | Low |

| Regulatory Risk | Low (ICH Q2 aligned) | Low (USP <761> aligned) | High (Often rejected for release) |

Technical Context: The Maxacalcitol Challenge

Maxacalcitol possesses a characteristic triene chromophore (cis-triene) responsible for its UV absorption maximum at ~264–265 nm.[1] However, impurities in this class often exhibit:

-

Chromophoric Shifts: Isomers (e.g., trans-isomers or tachysterol analogs) may have

shifts to 272 nm or 280 nm.[1] -

Extinction Coefficient Differences: Even stereoisomers (e.g., 20-epi analogs) can have slightly different molar absorptivities (

) due to steric strain affecting the triene planarity.[1]

Impurity 18 Definition: For the purpose of this guide, "Impurity 18" is treated as a critical process-related impurity. If Impurity 18 is a trans-isomer or a pre-vitamin form, its RRF will deviate significantly from 1.0 (often ranging 0.5 – 2.0), making the assumption of RRF=1.0 a compliance risk.[1]

Comparative Analysis & Protocols

Method A: The Linearity Slope Method (Regulatory Gold Standard)

This method derives RRF by comparing the slope of the Maxacalcitol calibration curve to the slope of the Impurity 18 calibration curve. It is the most widely accepted method by FDA/EMA.

Protocol

-

Instrumentation: HPLC with PDA/UV detector (e.g., Agilent 1290 / Waters H-Class).

-

Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A or Phenomenex Luna), 150 x 4.6 mm, 3–5 µm.[1]

-

Mobile Phase: Acetonitrile : Water (typically 50:50 to 60:40 isocratic or gradient).[1]

-

Wavelength: 265 nm (or the specific

of Maxacalcitol).

Step-by-Step Workflow:

-

Stock Preparation:

-

Linearity Solutions:

-

Dilute both stocks to create 5–7 concentration levels spanning the LOQ to 120% of the specification limit.

-

-

Injection:

-

Inject each level in triplicate.

-

-

Calculation:

-

Plot Peak Area (y-axis) vs. Concentration (x-axis) for both.[1]

-

Extract the Slope (

) from the linear regression equation

-

-

Correction: If the Impurity 18 standard is a salt or solvate, correct the concentration to the free base/anhydrous form before plotting.

Method B: qNMR (The "Truth" Standard)

When Impurity 18 is scarce or unstable, qNMR is superior because it does not require a purity factor for the impurity standard, provided the impurity can be isolated and a specific proton signal is identifiable.

Protocol

-

Instrumentation: 400 MHz (minimum) NMR spectrometer (e.g., Bruker Avance).

-

Internal Standard (IS): Maleic acid or TCNB (Traceable to NIST).[1]

-

Solvent: Deuterated DMSO (

) or Methanol (

Step-by-Step Workflow:

-

Sample Prep:

-

Weigh ~5–10 mg of Impurity 18 and ~5–10 mg of Internal Standard into the same NMR tube.

-

Dissolve completely.[1]

-

-

Acquisition:

-

Pulse sequence: 90° pulse, relaxation delay

(typically 30–60s) to ensure full relaxation. -

Scans: 16–64 scans for adequate S/N.

-

-

Calculation:

-

Integrate a unique signal for Impurity 18 (

) and the Internal Standard ( -

Calculate absolute purity (

) directly.[1]

-

-

Bridging to HPLC:

-

Once the absolute purity is known via qNMR, inject the same solution into the HPLC.

-

Use the qNMR-determined concentration to calculate the HPLC Response Factor.[2]

-

Method C: Theoretical UV Ratio (The Estimation)

This method relies on the ratio of molar extinction coefficients (

-

Critique: This is not recommended for Maxacalcitol impurities.[1] Vitamin D analogs exhibit "cis-trans" isomerization which significantly alters

.[1] Using this method without experimental validation often leads to Mass Balance errors >5%.[1]

Visualization of Workflows

The following diagrams illustrate the decision logic and the experimental workflow for the Slope Method.

Diagram 1: RRF Determination Workflow (Slope Method)

Caption: Step-by-step workflow for determining RRF using the conventional HPLC linearity slope method.

Diagram 2: Method Selection Logic

Caption: Decision tree for selecting between Slope Method (A) and qNMR (B) based on material availability.

Critical Considerations & Troubleshooting

Wavelength Robustness

Maxacalcitol is typically detected at 265 nm .[1]

-

Risk: If Impurity 18 has a

at 275 nm (common for trans-isomers), a small error in the detector's wavelength accuracy (e.g., 265 nm ± 2 nm) can cause the RRF to fluctuate significantly.[1] -

Solution: During validation, measure the RRF at 263 nm, 265 nm, and 267 nm. If the RRF varies by >10%, the method is not robust.

Mass Balance Check

Always verify the RRF by performing a mass balance study on a degraded sample (e.g., thermal degradation).

-

Sum of Impurities (corrected by RRF) + Assay of Active should = 100% ± 2%.

-

If Mass Balance is < 95%, your RRF for Impurity 18 is likely underestimated (actual response is lower than calculated).[1]

References

-

ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3] Link

-

United States Pharmacopeia (USP). (2023).[1] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1] Link[1]

-

Goran-Bajic, J., et al. (2022). Use of qNMR to determine HPLC relative response factors for botanical reference standards.[4] Journal of Pharmaceutical and Biomedical Analysis. Link

-

Webster, G.K., et al. (2018).[1] Relative Response Factor Calculations in HPLC: A Comparative Study. American Pharmaceutical Review.[1] Link

-

Chemical and Pharmaceutical Bulletin. (2001). Synthesis and Structure-Activity Relationships of Maxacalcitol (Oxarol).[1]Link[1]

Sources

- 1. Maxacalcitol | C26H42O4 | CID 6398761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. enovatia.com [enovatia.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Use of qNMR to determine HPLC relative response factors for botanical reference standards used in pharmacopeial monographs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Structural Elucidation: Confirming Maxacalcitol Impurity 18 via NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, practical comparison and workflow for the structural confirmation of a critical Maxacalcitol impurity using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. It moves beyond a simple listing of methods to explain the strategic rationale behind the experimental sequence, ensuring a self-validating and definitive analytical outcome.

The Imperative of Impurity Profiling in Drug Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization of any impurity present above specific thresholds.[1][2][3][4] Specifically, the ICH Q3A(R2) guideline necessitates the structural identification of impurities that exceed the identification threshold, which is typically 0.10% or 0.15% for most drug substances.[2][5][6][7]

Maxacalcitol (also known as 22-Oxacalcitriol) is a synthetic, active vitamin D3 analog used in the treatment of conditions like psoriasis.[8] Its complex stereochemistry makes its synthesis susceptible to the formation of various related impurities, including process-related impurities and degradation products.[3][9] This guide focuses on a hypothetical but common analytical challenge: the definitive identification of "Impurity 18," an unknown co-eluting peak observed during routine HPLC analysis of a Maxacalcitol drug substance batch.

Our objective is to establish an unambiguous structural identity for Impurity 18 by comparing its NMR spectral data against a certified reference standard of Maxacalcitol.

The Analytical Strategy: Why NMR is the Gold Standard

While mass spectrometry (MS) provides an accurate molecular weight, it often falls short in distinguishing between isomers, which share the same mass. For a molecule as stereochemically rich as Maxacalcitol, isomeric impurities (diastereomers, epimers) are a significant possibility. This is where Nuclear Magnetic Resonance (NMR) spectroscopy excels. It is the most powerful and definitive technique for the de novo structural elucidation of organic molecules, providing unparalleled insight into the atomic-level connectivity and the three-dimensional arrangement of atoms in space.[10]

Our strategy is a multi-step, sequential NMR analysis. We will begin with fundamental one-dimensional (1D) experiments and progress to more complex two-dimensional (2D) experiments. Each step builds upon the last, creating a network of interconnected data that validates the final structure.

Caption: Logic for determining the 2D planar structure.

Comparative Analysis in Action: Let's hypothesize that Impurity 18 is an epimer of Maxacalcitol at the C-20 position. The connectivity (COSY, HSQC, HMBC) would be identical to Maxacalcitol. However, the change in stereochemistry at C-20 would alter the local electronic environment, causing measurable chemical shift changes for C-20, H-20, and nearby nuclei (e.g., C-22, C-12, C-17).

Table 2: Hypothetical ¹H and ¹³C Chemical Shift Comparison at the Isomeric Center

| Nucleus | Maxacalcitol (δ, ppm) | Impurity 18 (δ, ppm) | Δδ (ppm) | Interpretation |

| H-20 | 3.55 | 3.68 | +0.13 | Significant change suggests altered environment. |

| C-20 | 72.1 | 73.5 | +1.4 | Significant change confirms altered environment. |

| C-22 | 68.4 | 68.2 | -0.2 | Minor change due to proximity to the epimeric center. |

| C-17 | 56.5 | 56.3 | -0.2 | Minor change due to proximity to the epimeric center. |

Step 3: Confirming 3D Structure and Stereochemistry with NOESY

While connectivity data builds the 2D structure, it cannot differentiate between epimers. For this, we need an experiment that probes through-space proximity.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE is a phenomenon where perturbing one proton's spin population affects the signal intensity of other protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. [11][12]A NOESY experiment generates a 2D map where cross-peaks indicate which protons are spatially near each other. [13]This is the definitive experiment for assigning relative stereochemistry.

The Decisive Comparison: In our C-20 epimer hypothesis, the spatial orientation of the H-20 proton relative to the rest of the molecule is different from that in Maxacalcitol. We would predict a different set of NOE correlations for H-20. For example, in the parent drug, H-20 might show a strong NOE to a proton on one face of the D-ring, whereas in the epimer (Impurity 18), it would be spatially closer to protons on the opposite face. The absence of an expected NOE and the appearance of a new one is conclusive proof of epimerization.

Table 3: Comparison of Key NOESY Correlations to Confirm C-20 Stereochemistry

| Proton 1 | Proton 2 | Maxacalcitol NOE | Impurity 18 NOE | Conclusion |

| H-20 | H-12α | Strong | Absent | Confirms H-20 is no longer on the α-face. |

| H-20 | H-16β | Absent | Medium | Confirms H-20 is now on the β-face. |

| H-18 (CH₃) | H-20 | Medium | Medium | This correlation may persist but with different intensity. |

The combined evidence from the altered chemical shifts around C-20 and the distinct NOESY correlation pattern provides an unassailable confirmation of the structure of Impurity 18 as the C-20 epimer of Maxacalcitol.

Conclusion